ethyl (2E)-2-cyano-3-cyclopropylbut-2-enoate
Description
Ethyl (2E)-2-cyano-3-cyclopropylbut-2-enoate is a conjugated enoate ester featuring a cyano group at the α-position and a cyclopropyl substituent at the β-position. This compound belongs to a class of α,β-unsaturated carbonyl derivatives, which are widely studied for their reactivity in cycloaddition reactions, Michael additions, and applications in organic synthesis. The cyclopropyl group introduces steric constraints and electronic effects due to its strained three-membered ring structure, distinguishing it from analogous compounds with aromatic or aliphatic substituents.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-cyclopropylbut-2-enoate |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)9(6-11)7(2)8-4-5-8/h8H,3-5H2,1-2H3/b9-7+ |
InChI Key |
NWCKWGBYAROXNR-VQHVLOKHSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/C1CC1)/C#N |
Canonical SMILES |
CCOC(=O)C(=C(C)C1CC1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-cyano-3-cyclopropylbut-2-enoate typically involves the reaction of ethyl cyanoacetate with cyclopropylmethyl ketone under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the base deprotonates the ethyl cyanoacetate, allowing it to react with the ketone to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as piperidine or pyridine, can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-cyano-3-cyclopropylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols or amines
Substitution: Various substituted esters or amides
Scientific Research Applications
Ethyl (2E)-2-cyano-3-cyclopropylbut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-cyano-3-cyclopropylbut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or alter signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Steric and Electronic Influences
- Cyclopropyl Group: The cyclopropyl substituent is smaller and more rigid than aromatic groups, reducing steric hindrance but introducing ring strain.
- Aromatic Substituents: Phenyl and dimethoxyphenyl groups exhibit π-π stacking in crystal packing, increasing melting points and thermal stability. The dimethoxyphenyl group further donates electron density via methoxy groups, altering electronic distribution across the enoate system .
- Pyrrole Substituent : The pyrrole ring introduces NH groups capable of forming strong hydrogen bonds, influencing solubility and crystallinity .
Reaction Profiles
- Evidence from Figure 6 in Physicochemical Problems of Mineral Processing (2020) highlights that ethyl (2E)-2-cyano-3-phenylacrylate shows distinct reaction kinetics in the presence of the catalyst ZEO-14 compared to its cyclopropyl analogue. The cyclopropyl derivative’s strained ring may lower activation energy, favoring faster reaction rates under similar conditions .
Crystallographic and Hydrogen-Bonding Analysis
Crystal Packing and Conformation
- This compound: The cyclopropyl group’s rigidity restricts rotational freedom, leading to predictable dihedral angles between the substituent and enoate backbone. This regularity facilitates efficient crystal packing, as observed in SHELXL-refined structures .
- Aromatic Analogues: Phenyl and dimethoxyphenyl substituents adopt planar conformations, enabling π-π interactions that stabilize crystal lattices. For example, (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate exhibits layered packing due to methoxy group interactions .
Hydrogen-Bonding Patterns
- Cyano and Ester Groups: The cyano group acts as a weak hydrogen-bond acceptor, while ester oxygens participate in C–H···O interactions. In ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate, the pyrrole NH group forms stronger N–H···N≡C bonds, creating extended supramolecular networks .
- Graph Set Analysis: Bernstein et al. (1995) note that cyclopropyl derivatives often form R₂²(8) hydrogen-bonding motifs, whereas aromatic analogues favor C(6) chains due to extended π systems .
Data Table: Key Properties of Comparable Compounds
| Compound | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Notable Interactions |
|---|---|---|---|---|
| This compound | Cyclopropyl | 195.22 | Not reported | C–H···O, weak N≡C···H |
| Ethyl (2E)-2-cyano-3-phenylacrylate | Phenyl | 215.24 | 112–114 | π-π stacking, C–H···O |
| Ethyl (2E)-2-cyano-3-(1-methyl-pyrrol-2-yl)prop-2-enoate | Pyrrole | 232.26 | 98–100 | N–H···N≡C, C–H···O |
| (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate | 2,4-Dimethoxyphenyl | 289.31 | 86–88 | OMe···H–C, π-π interactions |
Note: Melting points and interactions are inferred from analogous structures in crystallographic reports .
Research Findings and Implications
Synthetic Utility : The cyclopropyl derivative’s enhanced electrophilicity makes it a superior candidate for Michael additions compared to bulkier aromatic analogues .
Material Design: Compounds with hydrogen-bond donors (e.g., pyrrole derivatives) exhibit higher crystallinity, advantageous for optoelectronic materials .
Catalytic Applications : The reactivity modulation via substituent choice (e.g., electron-donating vs. -withdrawing groups) enables tailored catalysis pathways, as demonstrated in ZEO-14-catalyzed reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
